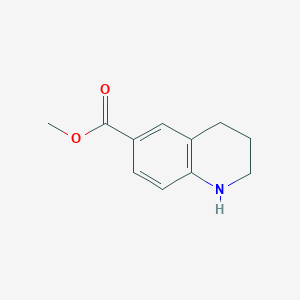

Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate

描述

Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . . This compound is part of the tetrahydroquinoline family, which is known for its diverse biological and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

化学反应分析

Types of Reactions

Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis .

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate serves as an essential building block in organic synthesis. It is frequently utilized in the production of more complex heterocyclic compounds. The compound's structure allows for various chemical transformations, including oxidation and reduction reactions, making it versatile for synthetic chemists .

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation: Converts to quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Produces more saturated derivatives with reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Facilitated by nucleophilic substitution reactions at the nitrogen atom.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness against various microbial strains and cancer cell lines, suggesting it could be a candidate for drug development .

Mechanism of Action

The compound's mechanism involves interaction with specific biological targets such as enzymes or receptors. This interaction can modulate biological pathways, contributing to its therapeutic effects. Ongoing research aims to elucidate these mechanisms further .

Medicinal Chemistry

Pharmaceutical Intermediate

The compound is explored as a pharmaceutical intermediate in drug synthesis. Its unique properties allow it to be modified into various derivatives that may possess enhanced biological activity or improved pharmacokinetic profiles .

Case Studies

Several studies have investigated the use of this compound in developing new therapeutic agents:

- Anticancer Agents: Research has focused on its derivatives that show improved selectivity and potency against cancer cells.

- Antimicrobial Agents: Investigations into its structural modifications have resulted in compounds with enhanced activity against resistant bacterial strains .

Industrial Applications

Material Science

In industrial settings, this compound is used in the development of materials with specific chemical properties. It finds applications in producing dyes and polymers due to its reactivity and ability to form stable compounds under various conditions .

Summary Table of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Versatile reactivity |

| Biological Research | Antimicrobial and anticancer studies | Potential therapeutic effects |

| Medicinal Chemistry | Pharmaceutical intermediates | Modifiable structure for drug design |

| Industrial Applications | Material development (dyes/polymers) | Chemical stability |

作用机制

The mechanism of action of Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroquinoline: This compound lacks the ester group present in this compound, making it less reactive in certain chemical reactions.

6-Methyl-1,2,3,4-Tetrahydroquinoline: This compound has a methyl group at the 6-position instead of the ester group, leading to different chemical and biological properties.

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.

The uniqueness of this compound lies in its ester group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .

生物活性

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of MTHQ, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

MTHQ is characterized by a tetrahydroquinoline core with a carboxylate group. Its structure can be represented as follows:

This compound exhibits a range of chemical reactivity, making it a versatile building block in organic synthesis and medicinal chemistry.

1. Antimicrobial Properties

MTHQ has demonstrated antimicrobial activity against various pathogens. Research indicates that compounds within the tetrahydroquinoline class can inhibit the growth of bacteria and fungi. For instance, studies have shown that MTHQ derivatives exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

Several studies have explored the anticancer potential of MTHQ. It has been reported that MTHQ can induce apoptosis in cancer cells through various pathways, including inhibition of the c-Myc/Max/DNA complex formation. This action is particularly relevant in cancers where these pathways are dysregulated .

Table 1: Summary of Anticancer Studies Involving MTHQ

| Study Reference | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| HeLa | Apoptosis induction | 15 | |

| MCF-7 | c-Myc inhibition | 20 |

3. Neuroprotective Effects

MTHQ and its analogs have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The neuroprotective effects are attributed to the compound's ability to scavenge reactive oxygen species (ROS) and inhibit neuroinflammation .

The biological activity of MTHQ is mediated through several mechanisms:

- Enzyme Inhibition : MTHQ can inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities.

- Receptor Modulation : The compound may interact with various receptors, affecting signaling pathways associated with cell survival and proliferation.

- Antioxidant Activity : MTHQ exhibits significant antioxidant properties, helping to mitigate oxidative stress in cells .

Case Study 1: Anticancer Activity

A study published in RSC Advances examined the effects of MTHQ on human cancer cell lines. The results indicated that MTHQ significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM for HeLa cells. The study also highlighted the compound's ability to induce apoptosis through caspase activation .

Case Study 2: Neuroprotective Effects

Research conducted by MDPI demonstrated that MTHQ exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The compound was shown to reduce ROS levels significantly and improve cell viability under stress conditions .

Comparison with Similar Compounds

MTHQ shares structural similarities with other tetrahydroquinoline derivatives, which also exhibit notable biological activities:

| Compound Name | Biological Activity |

|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective |

| 4-Hydroxy-2-thioxo-1,2-dihydroquinoline | Antimicrobial |

These compounds often share mechanisms involving enzyme inhibition and receptor modulation but may differ in potency and specificity due to variations in their chemical structures.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate, and how can reaction conditions be optimized?

A key method involves cyclization reactions using aluminum chloride (AlCl₃) as a catalyst in 1,2-dichlorobenzene at elevated temperatures (378 K). For example, a derivative synthesis started with a chloroacetyl intermediate, followed by AlCl₃-mediated cyclization, yielding a tetrahydroquinoline product with 73% efficiency after recrystallization from ethanol . Optimization includes controlling temperature, solvent choice, and catalyst stoichiometry. Post-reaction neutralization (e.g., sodium bicarbonate) and purification via ethyl acetate extraction are critical for yield improvement.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : Used to confirm stereochemistry (e.g., distinguishing cis/trans isomers via coupling constants) and substituent positioning. For example, NMR (300 MHz) resolves methyl groups (δ 1.15 ppm) and aromatic protons (δ 6.95–7.13 ppm) .

- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., m/z 245 [M]) and fragmentation patterns to verify purity and structural integrity .

- X-ray Crystallography : Resolves ambiguous configurations by analyzing intermolecular interactions (e.g., C–H⋯π and hydrogen bonds) .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1731 cm for esters) .

Q. How do substituents on the tetrahydroquinoline core influence reactivity and biological activity?

Substituents like fluorine or methyl groups alter electronic and steric properties. For instance, fluorinated analogs (e.g., 6-fluoro-2-methyl derivatives) exhibit enhanced electronic effects, improving their utility as pharmaceutical intermediates . Methyl groups may increase lipophilicity, affecting solubility and binding interactions. Comparative studies using analogs (e.g., phenyl vs. methyl substituents) can isolate substituent-specific effects .

Advanced Research Questions

Q. How can stereoisomers of this compound be resolved, and what challenges arise in their characterization?

Stereoisomer resolution often requires chiral chromatography or recrystallization. For example, cis-isomers of related tetrahydroquinoline derivatives were confirmed via X-ray crystallography after NMR ambiguities . Challenges include overlapping NMR signals and low diastereomeric excess. Advanced techniques like NOESY or computational modeling (e.g., DFT calculations) may aid in distinguishing isomers.

Q. What mechanistic insights explain the cyclization pathways of tetrahydroquinoline derivatives?

Cyclization mechanisms (e.g., AlCl₃-mediated Friedel-Crafts-type reactions) involve electrophilic activation of carbonyl groups, followed by intramolecular attack. In a synthesis of pyrroloquinoline derivatives, chloroacetyl intermediates undergo AlCl₃-catalyzed ring closure, with regioselectivity influenced by substituent positioning and solvent polarity . Kinetic studies (e.g., varying AlCl₃ concentrations) and isotopic labeling could further elucidate reaction pathways.

Q. How can computational methods predict the physicochemical properties and stability of this compound?

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., ester group hydrolysis susceptibility) and optimize geometric parameters .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity or metabolic stability .

Q. How should researchers address contradictory data in synthetic yields or spectroscopic results for tetrahydroquinoline derivatives?

- Cross-Validation : Replicate syntheses under standardized conditions and compare with literature protocols (e.g., AlCl₃ stoichiometry in cyclization) .

- Multi-Technique Analysis : Combine NMR, MS, and X-ray data to resolve structural ambiguities. For example, conflicting NMR signals may require HSQC or HMBC for full assignment .

- Batch Analysis : Assess purity via HPLC or elemental analysis to rule out impurities affecting yield calculations .

属性

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSPOJUGGLXCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587586 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177478-49-8 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,2,3,4-tetrahdyroquinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。